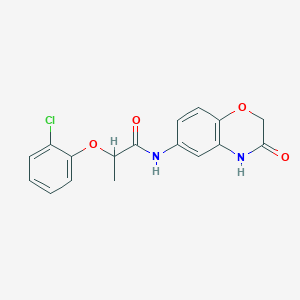![molecular formula C17H16N2OS B11323340 3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11323340.png)
3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé se caractérise par un noyau thieno[2,3-d]pyrimidine, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation de dérivés appropriés du thiophène et de la pyrimidine dans des conditions contrôlées. Par exemple, la réaction de l'acide 2-aminothiophène-3-carboxylique avec la cyclopentanone et l'isocyanate de phényle peut produire le composé souhaité par une série d'étapes de condensation et de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs, tels que les complexes de palladium, peut faciliter les processus de carbonylation et de cyclisation, rendant la synthèse plus efficace . De plus, les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisés pour augmenter la production tout en maintenant la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
La 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium peuvent convertir certains groupes fonctionnels en leurs formes réduites.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Agents halogénants, nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des halogènes, des groupes alkyles ou aryles .
Applications de recherche scientifique
La 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Mécanisme d'action
Le mécanisme d'action de la 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, perturbant ainsi les voies biochimiques essentielles. Dans le cas de son activité antituberculeuse, le composé interfère avec la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire des mycobactéries .
Applications De Recherche Scientifique
3-Cyclopentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular pathways depend on the specific biological activity being studied. For example, its antitubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice de CDK2 et son potentiel dans le traitement du cancer.
Acides thieno[2,3-d]pyrimidine-4-carboxyliques : Présente des activités antimicrobiennes et antifongiques.
Pyrrolo[2,3-d]pyrimidine : Un inhibiteur puissant et sélectif de certaines kinases.
Unicité
La 4(3H)-oxo-3-cyclopentyl-5-phénylthieno[2,3-d]pyrimidine se distingue par sa combinaison unique de groupes cyclopentyle et phényle, qui renforcent son activité biologique et sa stabilité chimique. Sa vaste gamme d'applications en chimie, biologie, médecine et industrie met en évidence sa polyvalence et son potentiel .
Propriétés
Formule moléculaire |
C17H16N2OS |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-15-14(12-6-2-1-3-7-12)10-21-16(15)18-11-19(17)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Clé InChI |
HQXYOIURVRFARR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11323274.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11323285.png)
![7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323290.png)
![N-(1,3-benzodioxol-5-yl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11323295.png)
![1-(3-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323296.png)
![3-(2-chlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11323300.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11323308.png)
![7-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323323.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11323325.png)
![6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323329.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11323333.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323334.png)
